Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-
Description
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- (CID 203335) is a sulfur-containing morpholine derivative with the molecular formula C₁₆H₂₃NOS. Its structure features a morpholine ring connected to a p-tert-butylphenyl group via a thioacetyl (–SC(=O)–) linker. Key properties include a molecular weight of 277.42 g/mol and a predicted collision cross-section (CCS) of 170.3 Ų for the [M+H]+ adduct .
Properties
CAS No. |
14182-66-2 |
|---|---|
Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C16H23NOS/c1-16(2,3)14-6-4-13(5-7-14)12-15(19)17-8-10-18-11-9-17/h4-7H,8-12H2,1-3H3 |
InChI Key |
QMEWZXJKVNVIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=S)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Chloroacetylation and Thiol Substitution
This method involves sequential chloroacetylation of morpholine followed by nucleophilic thiol substitution with p-tert-butylthiophenol.
-
Chloroacetylation : Morpholine (0.05 mol) reacts with chloroacetyl chloride (0.05 mol) in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The mixture stirs for 6–24 hours at room temperature.
-
Thiol Substitution : The intermediate 2-chloro-1-morpholinoethanone reacts with p-tert-butylthiophenol (0.05 mol) in DMF or THF, catalyzed by potassium iodide (KI) and TEA, at 25–80°C for 12 hours.
| Parameter | Value |
|---|---|
| Yield (Overall) | 72–86% |
| Reaction Time | 18–36 hours |
| Purification | Column chromatography (SiO₂, ethyl acetate/petroleum ether) |
| Purity (HPLC) | ≥95% |
Mechanistic Insights :
-
The tert-butyl group induces steric hindrance, slowing thiol substitution kinetics.
-
KI enhances nucleophilicity of the thiol via in situ iodide-thiol exchange.
One-Pot Sulfur-Mediated Condensation
Direct Synthesis from p-tert-Butylacetophenone
A patent (CN1927809A) describes a one-pot method using p-tert-butylacetophenone, morpholine, and elemental sulfur under high-temperature conditions.
-
Reaction Setup : p-tert-Butylacetophenone (1 eq), morpholine (1.2 eq), and sulfur (1.5 eq) are heated at 210°C for 12 hours under nitrogen.
-
Workup : The crude product is dissolved in ethanol, acidified with glacial acetic acid/H₂SO₄, and recrystallized from 50% ethanol.
| Parameter | Value |
|---|---|
| Yield | 80% |
| Reaction Temperature | 210°C |
| Byproducts | Sulfur-containing oligomers (≤5%) |
| Scalability | Demonstrated at 100 g scale |
Limitations :
-
High energy input due to extreme temperatures.
-
Requires careful control of sulfur stoichiometry to minimize polysulfide formation.
Boc-Protected Thioamide Intermediate Route
Thioamide Activation and Morpholine Coupling
This approach utilizes tert-butyl (phenylcarbonothioyl)carbamate intermediates, which undergo nucleophilic substitution with morpholine.
-
Boc Protection : A primary thioamide reacts with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C.
-
Morpholine Coupling : The Boc-protected thioamide (0.1 mol) reacts with morpholine (2 eq) in THF at 25°C for 15 hours, using K₃PO₄ as a base.
| Parameter | Value |
|---|---|
| Yield | 52–76% |
| Reaction Time | 15–24 hours |
| Solvent System | THF/H₂O (3:1) |
| Side Reactions | Over-Boc protection (≤8%) |
Advantages :
-
Avoids hazardous chloroacetyl chloride.
-
Enables modular synthesis for analogs.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Thioacetylation | 72–86 | ≥95 | High | Chloroacetyl chloride toxicity |
| Sulfur Condensation | 80 | 90 | Moderate | High-temperature hazards |
| Boc-Thioamide Route | 52–76 | 88–93 | Low | Boc removal complexity |
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the morpholine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Morpholine Derivatives
Key Observations:
- Thioacetyl vs. Thiomorpholine : The thioacetyl group in the target compound is hydrolytically labile, as evidenced by its conversion to (4-tert-butylphenyl)acetic acid under basic conditions . In contrast, 4-(4-nitrophenyl)thiomorpholine retains sulfur within the ring, leading to distinct solid-state packing via C–H···O hydrogen bonds and π-stacking .
- Substituent Effects : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to nitro (in 4-(4-nitrophenyl)thiomorpholine) or chloro (in dichlorophenyl derivatives) groups, which enhance electronic interactions .
- Reactivity : The isothiocyanate group in 4-(4-isothiocyanatophenyl)morpholine enables facile conjugation with amines or thiols, unlike the less reactive thioacetyl group in the target compound .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Key Observations:
- The tert-butyl group in the target compound likely increases its logP compared to derivatives with smaller substituents (e.g., thiophene or nitro groups).
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- stands out for its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.
Chemical Structure
The compound Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- features a morpholine ring substituted with a p-tert-butylphenyl-thioacetyl group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of morpholine derivatives. For instance, a study indicated that certain morpholine compounds exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting potent antibacterial activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Morpholine A | Staphylococcus aureus | 1 |
| Morpholine B | Escherichia coli | 2 |
| Morpholine C | Pseudomonas aeruginosa | 5 |
These findings suggest that the morpholine scaffold can be optimized for enhanced antimicrobial efficacy.
Antitumor Activity
Morpholine derivatives have also shown promise in cancer therapy. Research indicates that Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- has exhibited cytotoxic effects against several cancer cell lines. The compound's IC50 values were measured across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 13.36 |
| H460 (Lung Cancer) | 27.73 |
| DU145 (Prostate Cancer) | 34.84 |
The compound demonstrated a higher potency against MCF-7 cells compared to other tested lines, indicating selective cytotoxicity.
The biological activity of Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)- is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as ribonucleoside diphosphate reductase (RDR), which is crucial for DNA synthesis.
- Cell Cycle Arrest : It has been suggested that morpholine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have documented the effectiveness of morpholine derivatives in preclinical models:
- Study on Antibacterial Efficacy : A recent study published in MDPI demonstrated that a series of morpholine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin .
- Antitumor Studies : Another investigation focused on the antitumor properties of morpholine derivatives against human tumor cell lines indicated that specific substitutions on the morpholine ring could enhance cytotoxicity and selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Morpholine, 4-(((p-tert-butylphenyl)thio)acetyl)-, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of a thioacetyl intermediate. A common approach includes coupling a p-tert-butylphenyl thiol with an acetyl chloride derivative, followed by reaction with morpholine. Transition metal catalysts (e.g., palladium or copper) may enhance coupling efficiency, particularly for sulfur-containing intermediates . Critical intermediates include the thioester and morpholine-substituted precursors. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like disulfide formation .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Techniques include:
- NMR Spectroscopy : To confirm the presence of the tert-butyl group (distinct singlet at ~1.3 ppm for 9H) and morpholine ring protons (δ 2.5–3.5 ppm) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the thioacetyl linkage .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C16H23NO2S) and isotopic patterns .
Q. What solvents and reaction conditions are recommended for purification?
- Methodological Answer : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts. Recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Avoid chlorinated solvents due to potential sulfur-related degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing the tert-butyl group) affect biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding.
- Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to compare potency. For example, morpholine derivatives with bulky substituents show enhanced hydrophobic interactions in enzyme active sites .
- Computational modeling (e.g., molecular docking) can predict binding affinities and guide synthetic priorities .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence).
- Metabolic Stability Testing : Evaluate compound degradation under assay conditions (e.g., pH, serum proteins) using LC-MS .
- Control for Redox Activity : The thioacetyl group may interfere with assays relying on redox endpoints (e.g., ROS detection); include thiol-scavenging controls .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- In situ Monitoring : Use FTIR to track thioester formation (C=S stretch at ~1200 cm<sup>-1</sup>) and minimize over-oxidation to sulfones .
- Catalyst Optimization : Switch from homogeneous catalysts (e.g., PdCl2) to heterogeneous systems (e.g., Pd/C) to reduce metal leaching .
- Byproduct Trapping : Add scavengers like thiourea to sequester unreacted sulfur intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
